molecular formula C20H24N2O12 B1176228 POLY(ETHYLENE OXIDE)  4-ARM  SUCCINIMID CAS No. 154467-38-6

POLY(ETHYLENE OXIDE) 4-ARM SUCCINIMID

Cat. No.: B1176228
CAS No.: 154467-38-6
M. Wt: 484.4 g/mol
InChI Key: WJCAMVYMYKZYJM-UHFFFAOYSA-N
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Description

Poly(ethylene oxide) 4-arm succinimid: is a multi-arm polymer derived from polyethylene oxide. This compound is characterized by its four-arm structure, each terminating in a succinimidyl group. This unique architecture allows for various applications, particularly in the field of drug delivery and biomedical engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of poly(ethylene oxide) 4-arm succinimid typically involves the ethoxylation of pentaerythritol, followed by the introduction of succinimidyl groups at the terminal ends. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired molecular weight and functionality.

Industrial Production Methods: In industrial settings, the production of poly(ethylene oxide) 4-arm succinimid involves large-scale ethoxylation processes. The reaction is carried out in reactors equipped with temperature control systems to maintain the optimal conditions for polymerization. The final product is then purified and characterized to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Poly(ethylene oxide) 4-arm succinimid undergoes various chemical reactions, including:

    Substitution Reactions: The succinimidyl groups can react with amines to form stable amide bonds.

    Hydrolysis: The succinimidyl groups can hydrolyze in the presence of water, leading to the formation of carboxylic acids.

Common Reagents and Conditions:

    Amines: Used in substitution reactions to form amide bonds.

    Water: Used in hydrolysis reactions to convert succinimidyl groups to carboxylic acids.

Major Products:

    Amide Bonds: Formed through substitution reactions with amines.

    Carboxylic Acids: Formed through hydrolysis of succinimidyl groups.

Scientific Research Applications

Poly(ethylene oxide) 4-arm succinimid has a wide range of applications in scientific research, including:

    Drug Delivery: Used as a carrier for drug molecules, allowing for controlled release and targeted delivery.

    Biomedical Engineering: Utilized in the development of hydrogels for tissue engineering and regenerative medicine.

    Surface Modification: Applied to modify surfaces of medical devices to improve biocompatibility and reduce protein adsorption.

Mechanism of Action

The mechanism of action of poly(ethylene oxide) 4-arm succinimid involves its ability to form stable amide bonds with amines. This property is particularly useful in drug delivery systems, where the polymer can be conjugated with drug molecules to enhance their stability and bioavailability. The succinimidyl groups also facilitate the formation of hydrogels, which can be used for controlled drug release and tissue engineering applications.

Comparison with Similar Compounds

    Poly(ethylene oxide) 4-arm amine terminated: Similar structure but with amine groups at the terminal ends.

    Poly(ethylene oxide) 4-arm succinimidyl glutarate terminated: Similar structure but with succinimidyl glutarate groups at the terminal ends.

Uniqueness: Poly(ethylene oxide) 4-arm succinimid is unique due to its succinimidyl termination, which allows for specific reactions with amines. This makes it particularly useful in applications requiring stable amide bond formation, such as drug delivery and surface modification.

Properties

CAS No.

154467-38-6

Molecular Formula

C20H24N2O12

Molecular Weight

484.4 g/mol

IUPAC Name

5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxyethyl] pentanedioate

InChI

InChI=1S/C20H24N2O12/c23-13-7-8-14(24)21(13)33-19(29)5-1-3-17(27)31-11-12-32-18(28)4-2-6-20(30)34-22-15(25)9-10-16(22)26/h1-12H2

InChI Key

WJCAMVYMYKZYJM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)OCCOC(=O)CCCC(=O)ON2C(=O)CCC2=O

Related CAS

154467-38-6

Origin of Product

United States

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